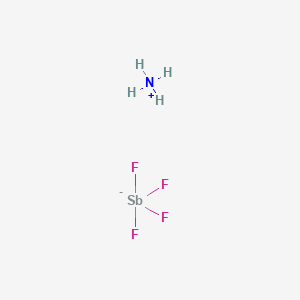

Ammonium antimony fluoride

Descripción general

Descripción

Ammonium antimony fluoride is a compound that combines ammonium, antimony, and fluoride . It’s used in various applications, including as a reagent in inorganic and organofluorine chemistry . It’s also used in the preparation of dye, pottery, porcelains, ceramic enamels, and glazes .

Synthesis Analysis

The synthesis of ammonium antimony fluoride can involve mechanochemical processes . During the mechanochemical synthesis of coordination polymers, perfluorinated organic compounds were used exclusively in addition to ammonium fluoride as a fluorinating agent .

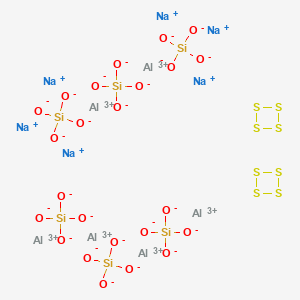

Molecular Structure Analysis

The molecular structure of ammonium antimony fluoride is complex and can be analyzed using X-ray diffraction analysis . The structure consists of SbF3 molecules and L-leucine bound into polymer chains by bidentate bridging carboxyl groups of amino acid molecules .

Chemical Reactions Analysis

Antimony(III) fluoride, a component of ammonium antimony fluoride, reacts with aqueous ammonia to precipitate white Sb(OH)3 . Under moderately acidic conditions, H2S precipitates red Sb2S3 . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .

Physical And Chemical Properties Analysis

Ammonium antimony fluoride has unique physical and chemical properties. For instance, it has been shown to improve sensitivity when using electrospray ionization (ESI) coupled with mass spectrometry (MS) .

Aplicaciones Científicas De Investigación

Superionic Conduction : Ammonium antimony fluorides, particularly complex trivalent antimony fluorides, exhibit superionic conduction. This high ionic conductivity is attributed to the diffusion motion of ions like fluoride, ammonium, and others. Such materials are useful in applications requiring high ionic conductors (Kavun et al., 2005).

Phase Transitions and Ionic Conductivity : These compounds undergo polymorphous transformations to a superionic state, demonstrating high conductivities, making them suitable for superionic conductors (Kavun et al., 2004).

Atomic-Absorption Spectrometry : Ammonium fluoride is effective in the atomic-absorption spectrophotometric determination of antimony. It is used in various complexing agents for this process, highlighting its role in analytical chemistry (Nyagah & So, 1979).

Crystal Structure Analysis : The crystal structure of certain antimony(III) fluoride complexes like ammonium undecafluorotriantimonate(III) has been determined, providing insights into their structural properties. These findings are significant for understanding the material's chemical and physical properties (Udovenko et al., 2002).

Microhardness Studies : Studies on the microhardness of NH4Sb3F10 single crystals reveal strong anisotropy in work-hardening coefficients for different orientations. This is important for materials science, particularly in understanding the mechanical properties of these crystals (Dhas et al., 1994).

Ion Implant Processes : Antimony fluorides, formed in-situ, are investigated for their potential in ion implant applications. This involves understanding the reaction of antimony with fluorine and its application in technology (Arno, 2002).

Fluorine and Antimony-doped Tin Oxide Thin Films : These films, prepared using ammonium fluoride, exhibit significant electrical and optical properties, indicating their potential use in electronics and optics (Elangovan & Ramamurthi, 2005).

Safety and Hazards

Direcciones Futuras

Research on ammonium antimony fluoride is ongoing. For instance, studies have been conducted to understand the phase transitions of high-pressure phases of ammonium fluoride . Another study assessed ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization . These studies indicate that there’s still much to learn about this compound and its potential applications.

Propiedades

IUPAC Name |

azanium;tetrafluorostibanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.H3N.Sb/h4*1H;1H3;/q;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCCUMSGPHFGSV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F[Sb-](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H4NSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047965 | |

| Record name | Ammonium antimony tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.792 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium antimony fluoride | |

CAS RN |

52503-06-7, 14972-90-8 | |

| Record name | Ammonium antimony fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium antimony tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium antimony fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural characterization of ammonium antimony fluoride phosphate hydrate?

A1: The provided research focuses on sodium antimony fluoride phosphate hydrate (Na(SbF)PO4 · nH2O (n = 2-4)) and ammonium antimony fluoride phosphate hydrate (NH4(SbF)PO4 · H2O). [] While the exact molecular weight is not provided, the paper highlights the presence of the antimony fluoride cation (SbF2+) as a key structural component in both compounds. [] Further research is needed to determine the precise molecular weight and additional spectroscopic data for ammonium antimony fluoride phosphate hydrate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.